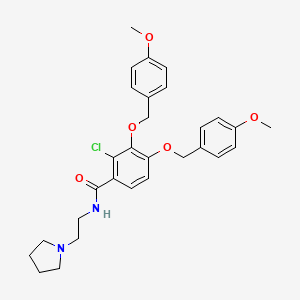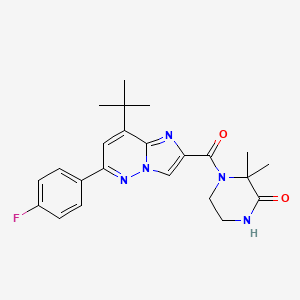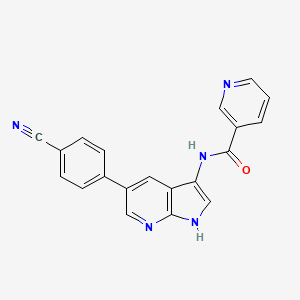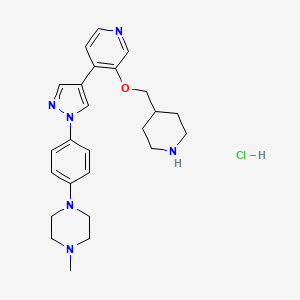
MELK-8a hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MELK-8a (hydrochloride) is a potent inhibitor of maternal embryonic leucine zipper kinase (MELK), with an IC50 value of 2 nM . This compound is primarily used in scientific research to study the role of MELK in various biological processes, including cell cycle regulation, apoptosis, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MELK-8a (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent modifications to introduce the hydrochloride group. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturers .
Industrial Production Methods
Industrial production of MELK-8a (hydrochloride) follows standard protocols for the synthesis of kinase inhibitors. This includes large-scale chemical synthesis, purification, and quality control to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MELK-8a (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure .
Common Reagents and Conditions
Common reagents used in the reactions involving MELK-8a (hydrochloride) include various organic solvents, acids, and bases. The specific conditions depend on the desired modification or reaction .
Major Products Formed
The major products formed from reactions involving MELK-8a (hydrochloride) are typically derivatives with modified functional groups, which can be used to study the structure-activity relationship of the compound .
Scientific Research Applications
MELK-8a (hydrochloride) has a wide range of applications in scientific research:
Mechanism of Action
MELK-8a (hydrochloride) exerts its effects by selectively inhibiting the activity of maternal embryonic leucine zipper kinase (MELK). This inhibition disrupts various cellular processes, including cell cycle progression, apoptosis, and stem cell maintenance . The compound binds to the ATP-binding site of MELK, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
OTSSP167: Another potent MELK inhibitor with similar applications in cancer research.
JNJ-47117096 hydrochloride: A kinase inhibitor with a broader target profile, including MELK.
Sennoside B: A natural compound with kinase inhibitory activity, though less specific than MELK-8a (hydrochloride).
Uniqueness
MELK-8a (hydrochloride) is unique due to its high selectivity and potency for MELK inhibition. It has an IC50 value of 2 nM, making it one of the most potent MELK inhibitors available . This high selectivity reduces off-target effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGMSRRNYDSRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


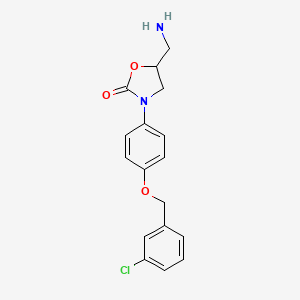
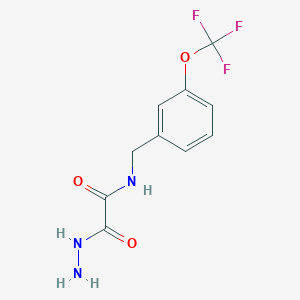
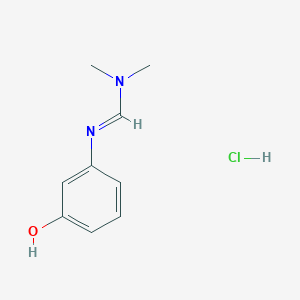
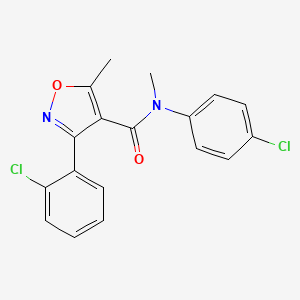
![(4S)-3-[2-[[(1S)-1-[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B608893.png)

